molecular formula C14H14BrI B1193923 bis(4-methylphenyl)iodanium;bromide CAS No. 6293-68-1

bis(4-methylphenyl)iodanium;bromide

Cat. No.: B1193923
CAS No.: 6293-68-1
M. Wt: 389.07 g/mol
InChI Key: YCZWJBIXAUQULS-UHFFFAOYSA-M
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Description

bis(4-methylphenyl)iodanium;bromide is a hypervalent iodine compound, specifically a diaryliodonium salt. These compounds are known for their unique reactivity and are widely used in organic synthesis. The structure of this compound consists of two p-tolyl groups attached to an iodine atom, which is further bonded to a bromide ion .

Preparation Methods

The synthesis of diaryliodonium salts, including bis(4-methylphenyl)iodanium;bromide, can be achieved through various methods. One common approach involves the reaction of arenes with aryl iodides in the presence of oxidizing agents such as Oxone and sulfuric acid . This one-pot synthesis method is versatile and can be used to prepare iodonium salts with different substituents. Industrial production methods often involve similar oxidative processes, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of bis(4-methylphenyl)iodanium;bromide involves the formation of reactive intermediates upon cleavage of the carbon-iodine bond. These intermediates can then participate in various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar compounds to bis(4-methylphenyl)iodanium;bromide include other diaryliodonium salts such as:

  • DI-p-TOLYL-IODONIUM CHLORIDE
  • DI-p-TOLYL-IODONIUM FLUORIDE
  • DI-p-TOLYL-IODONIUM TETRAFLUOROBORATE

These compounds share similar reactivity and applications but differ in their counterions, which can influence their solubility, stability, and reactivity . This compound is unique due to its specific bromide counterion, which can affect its behavior in certain reactions .

Properties

IUPAC Name

bis(4-methylphenyl)iodanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14I.BrH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZWJBIXAUQULS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14554-95-1 (sulfate[1:1]), 19028-28-5 (chloride), 6293-70-5 (iodide)
Record name 4,4'-Dimethyldiphenyliodonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70978747
Record name Bis(4-methylphenyl)iodanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-68-1
Record name Iodonium, bis(4-methylphenyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6293-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethyldiphenyliodonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-methylphenyl)iodanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLIODIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3ZC1UE6T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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